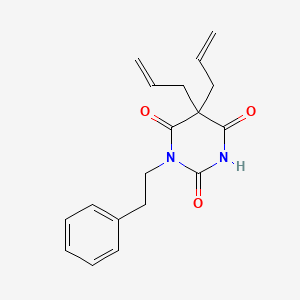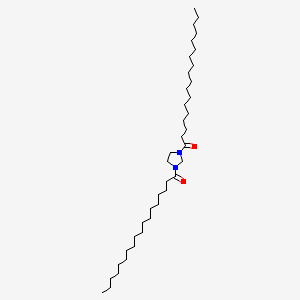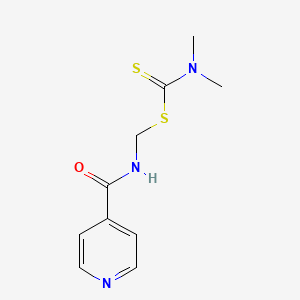
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is a chemical compound with a complex structure that includes both carbamic acid and isonicotinamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester typically involves the reaction of dimethyldithiocarbamate with isonicotinamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, dimethyldithio-, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to changes in the activity of the enzyme and subsequent effects on cellular pathways.
類似化合物との比較
Similar Compounds
Carbamic acid, dimethyldithio-: A related compound with similar chemical properties.
Isonicotinamide derivatives: Compounds that share the isonicotinamide moiety and have similar biological activities.
Uniqueness
Carbamic acid, dimethyldithio-, isonicotinamidomethyl ester is unique due to its combination of carbamic acid and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
38221-49-7 |
|---|---|
分子式 |
C10H13N3OS2 |
分子量 |
255.4 g/mol |
IUPAC名 |
(pyridine-4-carbonylamino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-3-5-11-6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
JLSQCKFMTNAJKA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SCNC(=O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
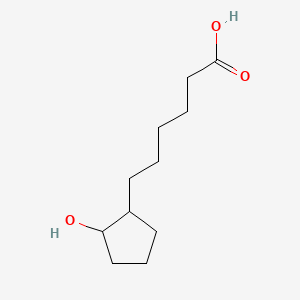
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
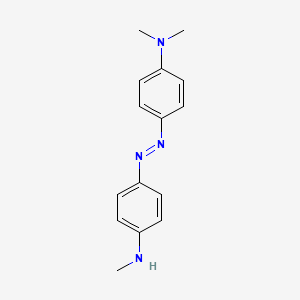
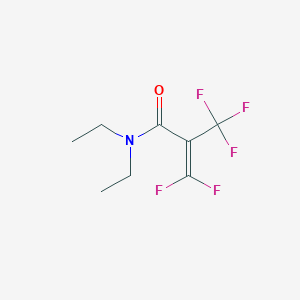
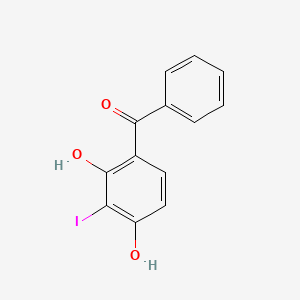
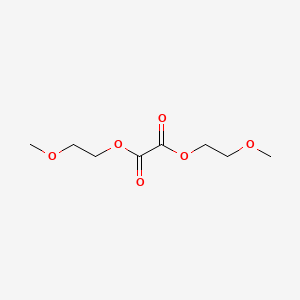
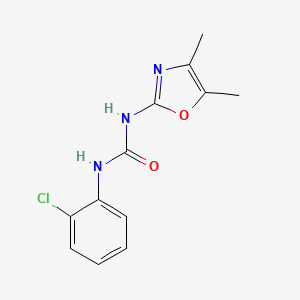
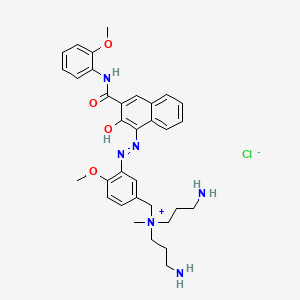
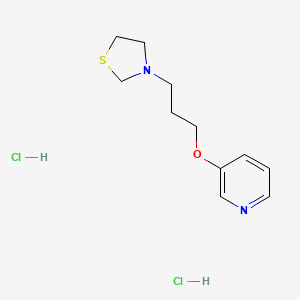
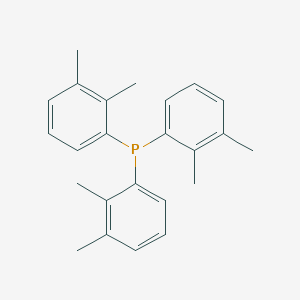
![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
